molecular formula C8H7N3O B1625802 Pyrazolo[1,5-a]pyridine-3-carboxamide CAS No. 77457-01-3

Pyrazolo[1,5-a]pyridine-3-carboxamide

货号: B1625802
CAS 编号: 77457-01-3
分子量: 161.16 g/mol
InChI 键: JVOGPCAZHXALIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazolo[1,5-a]pyridine-3-carboxamide is a heterocyclic compound characterized by a fused pyrazole-pyridine core with a carboxamide functional group at the 3-position. This scaffold has garnered significant attention in medicinal chemistry due to its potent anti-tubercular (anti-TB) activity, particularly against drug-resistant Mycobacterium tuberculosis (Mtb) strains.

属性

IUPAC Name

pyrazolo[1,5-a]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOGPCAZHXALIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20509762
Record name Pyrazolo[1,5-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77457-01-3
Record name Pyrazolo[1,5-a]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20509762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

科学研究应用

Anti-Tuberculosis Applications

One of the most notable applications of PPA derivatives is their potential as anti-tuberculosis agents. Recent studies have highlighted the synthesis and evaluation of various PPA derivatives against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains.

Key Findings:

  • A series of PPA derivatives were designed and synthesized, exhibiting in vitro potency with minimum inhibitory concentration (MIC) values as low as 0.002 μg/mL against drug-susceptible H37Rv strains and resistant strains (rINH and rRMP) .
  • Notably, compound 6j demonstrated excellent pharmacokinetic properties with an oral bioavailability of 41% and significant reductions in bacterial burden in mouse models infected with Mtb .

Case Study: Compound 6j

  • Synthesis: Compound 6j was synthesized through amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with various primary amines.
  • In Vivo Efficacy: In mouse models, it exhibited a dose-dependent reduction in bioluminescence intensity, indicating effective bacterial load reduction .

Cancer Treatment

PPA derivatives have also shown promise in cancer therapy, particularly as inhibitors of tropomyosin receptor kinases (Trk). These kinases are implicated in various cancers, making their inhibition a target for therapeutic intervention.

Key Findings:

  • Structure-activity relationship (SAR) studies revealed that specific substitutions on the PPA scaffold enhance Trk inhibition. For instance, the presence of a carboxamide group at the third position significantly improved enzymatic inhibition .
  • Compounds derived from pyrazolo[1,5-a]pyrimidine frameworks exhibited potent anticancer activity against cell lines such as HCT116 .

Case Study: Trk Inhibitors

  • Compounds with IC50 values as low as 0.1 nM against TrkA were identified, suggesting that further optimization could lead to highly selective and potent anticancer agents .

Kinase Inhibition

PPA derivatives have been explored for their ability to inhibit various kinases, including c-Kit and Trk kinases.

Key Findings:

  • PPA compounds have been shown to inhibit wild-type c-Kit kinase effectively, which is crucial for treating disorders mediated by this enzyme .
  • The strategic design of these compounds allows for modifications that can enhance their inhibitory effects on specific kinases involved in disease processes.

Summary Table of Key Applications

Application AreaKey CompoundsActivity/Findings
Anti-TuberculosisCompound 6jMIC < 0.002 μg/mL; Oral bioavailability 41%
Cancer TreatmentVarious PPAsPotent inhibitors of Trk; IC50 values < 0.1 nM
Kinase InhibitionPPA DerivativesEffective against c-Kit; potential for further optimization

相似化合物的比较

Key Features:

  • Synthesis : Synthesized via amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid with diverse primary amines, enabling structural diversification at the carboxamide side chain (Scheme 1, ).
  • Biological Activity: Demonstrates nanomolar minimum inhibitory concentration (MIC) values against both drug-susceptible (H37Rv) and multidrug-resistant (MDR) Mtb strains.
  • Mechanism : While the exact mechanism remains under investigation, structural analogs have shown inhibition of mycobacterial targets such as DprE1 and DHODH enzymes .

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives

Structural Modifications : Incorporation of diaryl side chains (e.g., compounds 6a–6l ) enhances lipophilicity and target binding.
Activity : These derivatives exhibit improved efficacy against clinically isolated MDR-TB strains compared to the parent scaffold. For instance, compound 6o shows a 10-fold lower MIC than first-line drug isoniazid in resistant Mtb .

Pyrazolo[1,5-a]pyrimidine-3-carboxamides

Structural Differences : Replacement of the pyridine ring with pyrimidine alters electronic properties and hydrogen-bonding capacity.
Applications :

  • Antimicrobial Activity: Derivatives like 10n (7-(2-hydroxyphenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamide) inhibit microbial growth via undefined mechanisms, with moderate activity against fungi and bacteria .
  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidine-3-carboxamides act as protein kinase inhibitors, showing promise in cancer therapy. For example, compound 5a (from Scheme 8) inhibits cyclin-dependent kinases (CDKs) at IC50 values < 100 nM .

This compound Hybrids

Design : Hybridization with other pharmacophores (e.g., thiazole or triazole moieties) enhances pharmacokinetic properties.
Efficacy : Hybrids demonstrate dual activity, such as compound 5v , which combines anti-TB and antioxidant effects, reducing oxidative stress in infected tissues .

Dopamine D2 Receptor-Targeting Analogs

Modifications: Introduction of piperazine-containing side chains (e.g., N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl] derivatives) shifts activity toward central nervous system targets.

Comparative Data Table

Compound Class Example Compound Key Structural Features Biological Activity Potency (MIC/Ki/IC50) Reference
This compound 5k 4-Fluorophenyl side chain Anti-TB (H37Rv, MDR-TB) MIC = 0.06 μM
Diaryl derivatives 6o Diaryl side chain (3,5-difluorophenyl) Anti-TB (MDR-TB) MIC = 0.02 μM
Pyrazolo[1,5-a]pyrimidine-3-carboxamide 10n 2-Hydroxyphenyl substitution Antimicrobial MIC = 12.5 μg/mL
Kinase-targeting analogs 5a Pyrimidine core with methyl group CDK inhibition (anticancer) IC50 = 85 nM
Dopamine D2 inhibitors N/A Piperazine-ethyl side chain Dopamine receptor antagonism Ki = 3.9–290 nM

Key Research Findings

Side Chain Optimization : Bulky, lipophilic substituents (e.g., diaryl groups) enhance anti-TB activity by improving cell membrane penetration and target affinity .

Scaffold Hopping : Replacing pyridine with pyrimidine retains heterocyclic rigidity but shifts biological targets, enabling diversification into antimicrobial and anticancer applications .

Hybridization Strategies : Combining the core scaffold with redox-active moieties (e.g., thiazole) addresses both bacterial load and host oxidative stress, offering multifunctional therapeutic benefits .

准备方法

Carboxylic Acid Activation and Coupling

The foundational method involves direct amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acid (10 ) with primary amines under activating conditions. As demonstrated in Scheme 1 of PMC6421536, this two-step protocol achieves yields exceeding 80% through:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) at reflux generates the reactive acyl chloride intermediate
  • Nucleophilic displacement : Reaction with azabicyclo amines in chloroform at ambient temperature

Critical parameters include stoichiometric control (1:1.2 acid-to-amine ratio) and strict exclusion of moisture during the acylation step. The patent US5200415A documents an 88% yield for the prototype compound using 3-aminoquinuclidine, with chromatographic purification on silica gel (CHCl₃/MeOH 20:1). Limitations emerge in substrates containing acid-sensitive functional groups, necessitating alternative activation strategies.

Suzuki Coupling-Enabled Amine Synthesis

Modern adaptations incorporate Suzuki-Miyaura cross-coupling to diversify the amine component prior to amidation. As outlined in PMC6421536:

  • Bromo-substituted precursors (7 ) undergo palladium-catalyzed coupling with (4-(trifluoromethoxy)phenyl)boronic acid
  • Subsequent nitrile reduction with LiAlH₄ yields primary amines (8 )
  • Amide bond formation with activated carboxylic acid 10

This methodology enables installation of electron-deficient aryl groups that enhance Mtb inhibition (MIC = 0.02-0.05 μg/mL). However, the multi-step sequence (5-7 steps from commercial materials) reduces overall yield to 45-60%, with purification challenges arising from residual palladium catalysts.

Cross-Dehydrogenative Coupling (CDC) Strategies

Oxidative Annulation with β-Diketones

PMC6751734 introduces a revolutionary single-pot synthesis via CDC between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds:

  • Ethanol/acetic acid (6:1 v/v) solvent system under oxygen atmosphere
  • Thermal activation at 130°C for 18 hours
  • Spontaneous cyclization via imine-enamine tautomerism

This method achieves 65-89% yields for pyrazolo[1,5-a]pyridine-3-carboxamides while bypassing protective group chemistry. The reaction exhibits broad substrate tolerance, accommodating:

  • Aryl/alkyl-substituted β-ketoesters
  • Malononitrile derivatives
  • Heterocyclic diketones

Mechanistic studies suggest a radical-mediated pathway initiated by acetic acid/O₂, though exact intermediates remain under investigation.

Heterocyclic Condensation Techniques

Dihydroxypyridine Cyclization

A classical approach detailed in PMC9412374 involves:

  • Condensation of 5-amino-3-methylpyrazole with diethyl malonate
  • POCl₃-mediated chlorination (61% yield)
  • Sequential nucleophilic substitutions with morpholine/K₂CO₃

While producing gram-scale quantities (94% yield for intermediate 3 ), this route suffers from:

  • Limited functional group diversity at C5/C7 positions
  • Harsh chlorination conditions (PCl₅, 110°C)
  • Requirement for column chromatography at multiple stages

Ethynylpyridine Cycloadditions

Patent US10214526B2 discloses a [3+2] cycloaddition strategy using:

  • N-Iminopyridinium ylides as 1,3-dipoles
  • Electron-deficient alkynes as dipolarophiles
  • Cu(OTf)₂ catalysis (5 mol%) in DCE at 80°C

This method achieves 72% yield for the parent carboxamide but requires specialized starting materials. Regioselectivity challenges emerge with unsymmetrical alkynes, producing isomeric mixtures (55:45 dr).

Catalytic Aminocarbonylation Innovations

Palladium-Mediated Carbonyl Insertion

Emerging methodologies employ gaseous CO in aminocarbonylation reactions:

  • Pd(OAc)₂/Xantphos catalytic system
  • CO pressure (15 bar) in DMF/H₂O
  • Microwave irradiation (150°C, 30 min)

Early results show 68% yield for 5-trifluoromethyl derivatives, though substrate scope remains narrow.

Comparative Analysis of Synthetic Routes

Method Yield Range Key Advantages Limitations Scale Potential
Classical Amidation 75-88% High predictability Multiple protection/deprotection steps Pilot plant
CDC Annulation 65-89% Atom economy, single-pot execution Requires O₂ atmosphere Lab-scale
Cycloaddition 55-72% Regiochemical control Specialized catalysts Microscale
Aminocarbonylation 60-68% Direct CO incorporation High-pressure equipment needed Bench-scale

常见问题

Q. What are the standard synthetic routes for Pyrazolo[1,5-a]pyridine-3-carboxamide derivatives?

Methodological Answer: The synthesis typically involves a scaffold-hopping strategy starting with pyrazolo[1,5-a]pyridine-3-carboxylic acid intermediates. A common approach is the amidation of pyrazolo[1,5-a]pyridine-3-carboxylic acids (e.g., compounds 8 or 11 ) with primary amines under standard coupling conditions. For example, HATU or DIPEA in DMF is used to activate the carboxylic acid, followed by reaction with diverse amines to yield derivatives 5a–5v . Analytical validation via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS is critical for structural confirmation.

Q. How are in vitro antimycobacterial activities of these compounds evaluated?

Methodological Answer: In vitro potency is assessed using the microplate Alamar Blue assay (MABA) against drug-sensitive Mycobacterium tuberculosis (Mtb) H37Rv and multidrug-resistant (MDR) clinical isolates. Compounds are dissolved in DMSO and serially diluted in 7H9 broth. Bacterial viability is measured via fluorescence, with MIC values reported as the lowest concentration inhibiting ≥90% growth. For example, derivative 5k showed MIC values of 0.002–0.007 µg/mL against H37Rv and MDR strains .

Q. What analytical techniques confirm the structural integrity of synthesized derivatives?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and purity.
  • High-resolution mass spectrometry (HRMS) : To confirm molecular weights within 5 ppm error.
  • HPLC : Purity >95% using C18 columns with acetonitrile/water gradients.
    For instance, compound 5k was characterized by 1H^1H-NMR (δ 8.21 ppm for pyridine-H) and HRMS ([M+H]+^+ calcd. 365.1521, found 365.1518) .

Advanced Research Questions

Q. How do structural modifications impact the antitubercular activity of Pyrazolo[1,5-a]pyridine-3-carboxamides?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Substituent position : Electron-withdrawing groups (e.g., -CF3_3) at the pyridine ring enhance potency by improving target engagement.
  • Amide side chains : Bulky aryl groups (e.g., 2,4-dichlorophenyl) increase lipophilicity and membrane permeability, critical for intracellular Mtb targeting.
    For example, diaryl derivatives (e.g., 6j ) with a 3,5-difluorophenyl group showed MIC <0.002 µg/mL against drug-resistant Mtb .

Q. What experimental models validate in vivo efficacy of lead compounds?

Methodological Answer: The autoluminescent H37Ra-infected mouse model is widely used. Mice are infected via aerosol, and compounds are administered orally for 4 weeks. Bacterial burden is quantified using bioluminescence (RLU) and CFU counts in lungs. Compound 5k reduced lung CFU by 1.5 log10_{10} at 50 mg/kg, comparable to rifampicin . Pharmacokinetic parameters (e.g., oral bioavailability >40%) are assessed via LC-MS/MS in plasma .

Q. How can researchers address discrepancies in MIC values across Mtb strains?

Methodological Answer: Discrepancies may arise from strain-specific efflux pumps or target mutations. To mitigate:

  • Cross-testing : Validate MICs against a panel of strains (e.g., H37Rv, rINH, rRMP).
  • Resazurin reduction assays : Confirm bacteriostatic vs. bactericidal effects.
  • Proteomic profiling : Identify overexpression of resistance-associated proteins (e.g., EthA in INH-resistant strains). For instance, 6j maintained MIC <0.004 µg/mL against rRMP strains due to a novel mechanism targeting decaprenylphosphoryl-β-D-ribose oxidase .

Data Comparison Table

CompoundMIC (µg/mL) vs. H37RvMIC (µg/mL) vs. rINHMIC (µg/mL) vs. rRMPCytotoxicity (Vero CC50_{50}, µM)
5k 0.0020.0070.005>128
6j <0.0020.003<0.002>256

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。